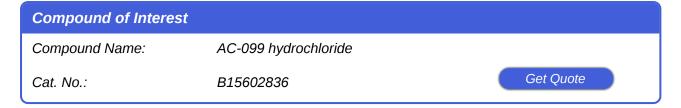


A Comparative Guide to the Reproducibility of AC-099 Hydrochloride Experimental Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for **AC-099 hydrochloride**, a selective Neuropeptide FF (NPFF) receptor agonist, with alternative compounds. The objective is to offer a clear and reproducible overview of its performance, supported by detailed experimental protocols and quantitative data.

Introduction to AC-099 Hydrochloride

AC-099 hydrochloride is a non-peptidic small molecule that acts as a full agonist at the Neuropeptide FF2 receptor (NPFF2R) and a partial agonist at the Neuropeptide FF1 receptor (NPFF1R).[1] The NPFF system is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. AC-099 hydrochloride has demonstrated efficacy in preclinical models of neuropathic pain, making it a compound of interest for further investigation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo experimental data for **AC-099 hydrochloride** and comparable alternative compounds.

Table 1: In Vitro Receptor Binding and Functional Activity



Compoun d	Target(s)	Assay Type	Species	Cell Line	EC50 / Ki (nM)	Referenc e
AC-099 hydrochlori de	NPFF2R (full agonist), NPFF1R (partial agonist)	R-SAT Functional Assay	Human	СНО	EC50: 1189 (NPFF2R), 2370 (NPFF1R)	[1]
dNPA	NPFF2R (selective agonist)	cAMP Assay	Mouse	Neuro 2A	-	
RF9	NPFF1R/N PFF2R (antagonist)	Radioligan d Binding	Human	СНО	Ki: 4.7 (hNPFF1R) , 7.5 (hNPFF2R)	[2]
BIBP3226	NPFF1R/N PFF2R (antagonist), NPY Y1 (antagonist)	Radioligan d Binding	Human	СНО	Ki: 108 (rat NPFF), 79 (human NPFF2)	[3]

Table 2: In Vivo Efficacy in a Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain



Compo und	Target(s)	Adminis tration Route	Dose	Animal Model	Primary Endpoin t	Result	Referen ce
AC-099 hydrochl oride	NPFF2R/ NPFF1R Agonist	Intraperit oneal (i.p.)	30 mg/kg	Sprague- Dawley Rat (SNL)	Paw Withdraw al Threshol d (von Frey)	Significa nt reversal of mechanic al allodynia	[1]
Gabapen tin (Positive Control)	α2δ subunit of VGCCs	Intraperit oneal (i.p.)	100 mg/kg	Sprague- Dawley Rat (SNL)	Paw Withdraw al Threshol d (von Frey)	Attenuati on of mechanic al allodynia	[4]
RF9	NPFF1R/ NPFF2R Antagoni st	Intracere broventri cular (i.c.v.)	10 μg	Wistar Rat	Paw- pressure vocalizati on test	Blocked NPFF- induced effects	[2]

Note: Direct comparative in vivo data for dNPA and BIBP3226 in the SNL model with paw withdrawal threshold as the primary endpoint was not readily available in the searched literature.

Experimental Protocols In Vitro Functional Assay (R-SAT)

The functional activity of **AC-099 hydrochloride** at human NPFF1 and NPFF2 receptors was determined using the Receptor Selection and Amplification Technology (R-SAT) assay as described by Gaubert G, et al. (2009).[1]

 Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human NPFF1R or NPFF2R were cultured in appropriate media.



Assay Principle: The R-SAT assay is a cell-based functional assay that measures receptor
activation by detecting signal transduction through a G-protein-coupled pathway, leading to
cell proliferation which is quantified.

Procedure:

- Cells were seeded into microtiter plates.
- Increasing concentrations of the test compound (AC-099 hydrochloride) were added to the wells.
- Plates were incubated to allow for receptor activation and subsequent cell proliferation.
- Cell proliferation was quantified using a suitable method, such as measuring ATP content or using a colorimetric assay.
- Data Analysis: Dose-response curves were generated, and EC50 values were calculated to determine the potency of the compound.

In Vivo Spinal Nerve Ligation (SNL) Model in Rats

The efficacy of **AC-099 hydrochloride** in a model of neuropathic pain was assessed using the spinal nerve ligation model in Sprague-Dawley rats, as detailed in Gaubert G, et al. (2009).[1]

- Animal Model: Male Sprague-Dawley rats were used.
- Surgical Procedure:
 - Under anesthesia, the left L5 and L6 spinal nerves were exposed.
 - The L5 and L6 spinal nerves were tightly ligated with silk suture.
 - The incision was closed, and the animals were allowed to recover.
- Behavioral Testing (Mechanical Allodynia):
 - Mechanical allodynia was assessed by measuring the paw withdrawal threshold using von Frey filaments.

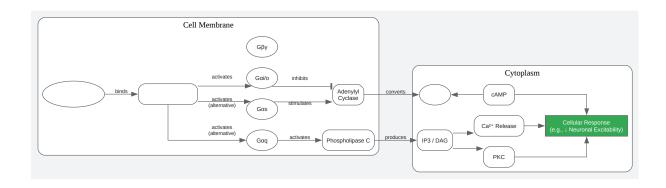


- Rats were placed in individual chambers on an elevated mesh floor.
- Von Frey filaments of increasing stiffness were applied to the plantar surface of the ipsilateral hind paw.
- The 50% paw withdrawal threshold was determined using the up-down method.
- Drug Administration:
 - AC-099 hydrochloride (30 mg/kg) or vehicle was administered via intraperitoneal injection.
- Data Analysis: The paw withdrawal thresholds before and after drug administration were compared to determine the anti-allodynic effect of the compound.

Signaling Pathways and Experimental Workflows NPFF Receptor Signaling Pathway

Neuropeptide FF receptors (NPFF1R and NPFF2R) are G-protein coupled receptors (GPCRs). Their activation by agonists like **AC-099 hydrochloride** primarily leads to the inhibition of adenylyl cyclase through the $G\alpha i/o$ subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, under certain conditions, NPFF receptors can also couple to other G-proteins, such as $G\alpha s$ (stimulating adenylyl cyclase) or $G\alpha q$ (activating the phospholipase C pathway).





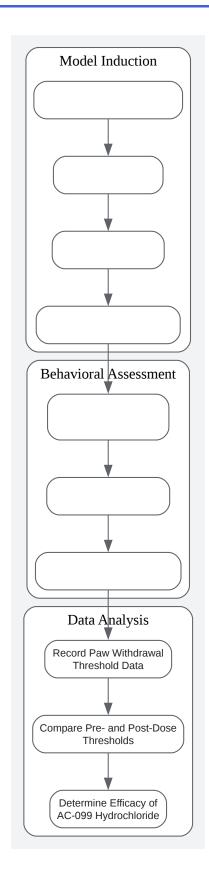
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NPFF Receptor Signaling Pathway

Experimental Workflow for In Vivo Pain Model

The following diagram illustrates the logical flow of the in vivo experiments conducted to evaluate the efficacy of **AC-099 hydrochloride** in the spinal nerve ligation model of neuropathic pain.





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In Vivo Neuropathic Pain Study Workflow



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